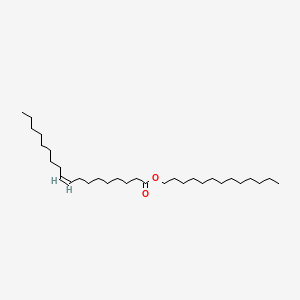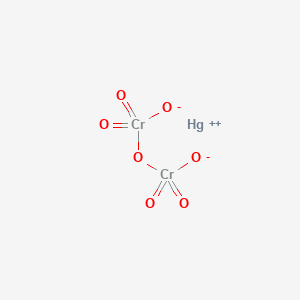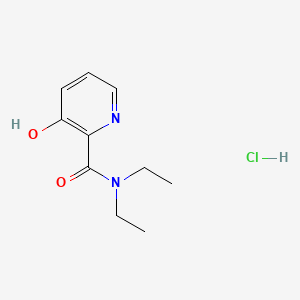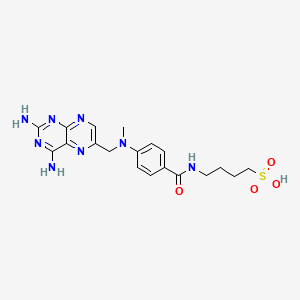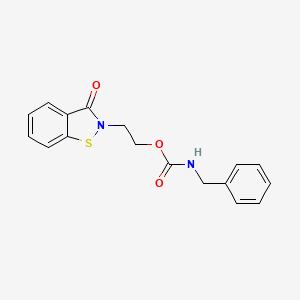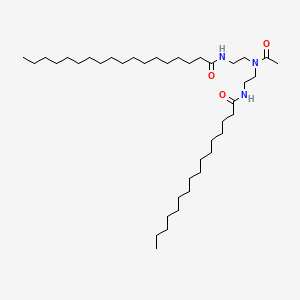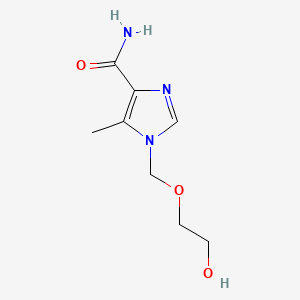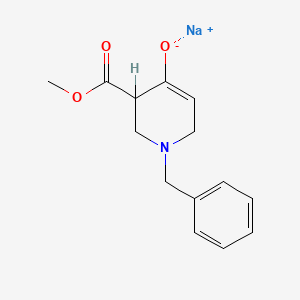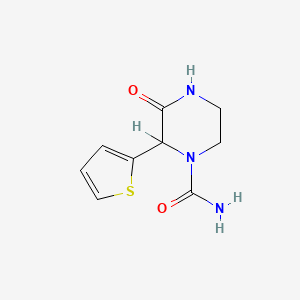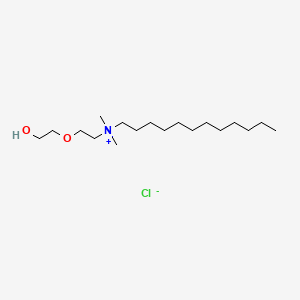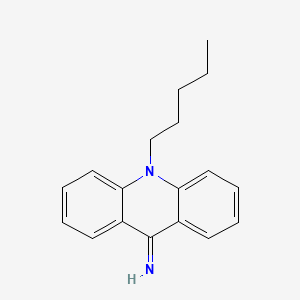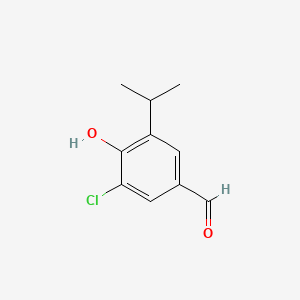
N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is a chemical compound with a complex structure that includes a chloro-substituted phenyl ring, a cyano group, and a dimethylformamidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-cyanophenylamine with dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative.
科学研究应用
N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-cyanophenylboronic acid
- 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid
Comparison
Compared to similar compounds, N’-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride is unique due to its specific structural features and reactivity. Its dimethylformamidine moiety provides distinct chemical properties that can be leveraged in various applications, making it a valuable compound in research and industry.
属性
CAS 编号 |
42755-45-3 |
|---|---|
分子式 |
C10H11Cl2N3 |
分子量 |
244.12 g/mol |
IUPAC 名称 |
N'-(4-chloro-2-cyanophenyl)-N,N-dimethylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H |
InChI 键 |
CKJLGFCSDJDFOF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


